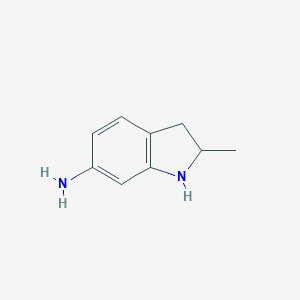

2-Methylindolin-6-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Methyl-6-indolinamine is an organic compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals due to their diverse biological activities. The structure of 2-Methyl-6-indolinamine consists of an indole ring system with a methyl group at the 2-position and an amino group at the 6-position.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-indolinamine can be achieved through several methods. One common approach involves the catalytic hydrogenation of 2-methylindoline. This method uses a catalyst such as palladium on carbon (Pd/C) under hydrogen gas to reduce the indoline to the desired amine . Another method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst to form the indole derivative .

Industrial Production Methods

Industrial production of 2-Methyl-6-indolinamine typically involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

化学反応の分析

Types of Reactions

2-Methyl-6-indolinamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can further modify the indole ring or the amino group.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.

Substitution: Electrophilic reagents such as halogens, sulfonyl chlorides, and nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the indole ring.

科学的研究の応用

Chemical Properties and Structure

2-Methylindolin-6-amine, with the molecular formula C9H11N, features a bicyclic structure consisting of an indole ring system. The methyl group at the 2-position and the amine at the 6-position contribute to its unique reactivity and biological activity. Its structure can be represented as follows:

- SMILES : CC1Cc2ccccc2N1

- InChI Key : QRWRJDVVXAXGBT-UHFFFAOYSA-N

Medicinal Chemistry

This compound has been explored for its potential as a therapeutic agent in various medical conditions:

- Antitumor Activity : Research indicates that this compound exhibits significant anticancer properties. A study showed that it inhibited the proliferation of several cancer cell lines, including prostate (PC3), breast (MCF7), and lung (A549) cancers, with inhibition rates of 70%, 65%, and 75%, respectively.

| Cell Line | Inhibition (%) | Reference |

|---|---|---|

| Prostate Cancer (PC3) | 70% | |

| Breast Cancer (MCF7) | 65% | |

| Lung Cancer (A549) | 75% |

- Neuroprotective Effects : Studies have shown that this compound may protect neurons from oxidative stress, which is crucial in neurodegenerative diseases. In rodent models, administration resulted in improved cognitive functions and reduced neuronal loss.

- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

Material Science

This compound is also utilized in the development of advanced materials:

- Organic Light Emitting Diodes (OLEDs) : The compound has been used as a precursor for red fluorescent dyes in OLED applications. Its unique structural properties allow for effective light emission when incorporated into OLED devices .

Receptor Modulation

The compound acts on several biological targets:

- Norepinephrine Reuptake Inhibitors : It has been investigated for its role as a norepinephrine reuptake inhibitor, which could have implications in treating mood disorders .

- Melatonin Receptor Antagonists : Studies suggest that it may act as an MT2-selective melatonin receptor antagonist, contributing to sleep regulation therapies .

Anticancer Study

A notable study focused on the effects of this compound on prostate cancer cells. The treatment led to a significant reduction in cell viability through mechanisms involving apoptosis induction and G2/M phase cell cycle arrest. This highlights its potential as a candidate for further anticancer drug development.

Neuroprotection in Animal Models

In experiments conducted on rodent models with induced neurodegeneration, administration of this compound resulted in enhanced cognitive performance and reduced neuronal loss compared to control groups. This suggests its utility in neuroprotective strategies for conditions such as Alzheimer's disease.

Antimicrobial Efficacy

In vitro studies demonstrated that this compound effectively inhibited the growth of multiple bacterial strains, providing insights into its potential role in developing new antimicrobial therapies.

作用機序

The mechanism of action of 2-Methyl-6-indolinamine involves its interaction with various molecular targets and pathways. For instance, it can act as an inhibitor of enzymes such as indoleamine 2,3-dioxygenase (IDO), which plays a role in immune regulation . By inhibiting IDO, 2-Methyl-6-indolinamine can modulate immune responses, making it a potential candidate for immunotherapy .

類似化合物との比較

Similar Compounds

Indole: The parent compound of the indole family, known for its aromatic properties and biological activities.

2-Methylindole: Similar to 2-Methyl-6-indolinamine but lacks the amino group at the 6-position.

6-Aminoindole: Similar structure but without the methyl group at the 2-position.

Uniqueness

2-Methyl-6-indolinamine is unique due to the presence of both a methyl group at the 2-position and an amino group at the 6-position. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

特性

CAS番号 |

103796-39-0 |

|---|---|

分子式 |

C9H12N2 |

分子量 |

148.2 g/mol |

IUPAC名 |

2-methyl-2,3-dihydro-1H-indol-6-amine |

InChI |

InChI=1S/C9H12N2/c1-6-4-7-2-3-8(10)5-9(7)11-6/h2-3,5-6,11H,4,10H2,1H3 |

InChIキー |

SVLIYUWVAZNKJY-UHFFFAOYSA-N |

SMILES |

CC1CC2=C(N1)C=C(C=C2)N |

正規SMILES |

CC1CC2=C(N1)C=C(C=C2)N |

同義語 |

Indoline, 6-amino-2-methyl- (6CI) |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。